N-[2-[2-[5-(3-aminopyrrolidin-1-yl)-6-methylpyrazolo[1,5-a]pyrimidin-2-yl]piperidine-1-carbonyl]-4-chlorophenyl]methanesulfonamide
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Overview
Description
Presatovir is an antiviral drug developed for the treatment of respiratory syncytial virus. It acts as a fusion inhibitor and has shown promising results in Phase II clinical trials . The compound is known for its ability to significantly reduce nasal viral load, signs, and symptoms of respiratory syncytial virus infection .
Preparation Methods
The synthesis of Presatovir involves multiple steps, including the formation of a piperidine ring substituted at the 1-position with a benzoyl group. The synthetic route typically involves the use of various reagents and catalysts under controlled conditions to achieve the desired product . Industrial production methods for Presatovir are designed to ensure high yield and purity, often involving large-scale chemical reactors and stringent quality control measures .
Chemical Reactions Analysis
Presatovir undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation of Presatovir can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
Presatovir has a wide range of scientific research applications. In chemistry, it is used as a model compound to study fusion inhibition mechanisms. In biology, it is employed to investigate the effects of respiratory syncytial virus on cellular processes. In medicine, Presatovir is being explored as a potential treatment for respiratory syncytial virus infections, particularly in immunocompromised patients . Additionally, it has industrial applications in the development of antiviral therapies and drug resistance studies .
Mechanism of Action
Presatovir exerts its effects by inhibiting the fusion glycoprotein F0 of the human respiratory syncytial virus. This inhibition prevents the virus from entering host cells, thereby reducing viral replication and spread . The molecular targets involved in this mechanism include the fusion protein of the virus, which is essential for viral entry into host cells .
Comparison with Similar Compounds
Presatovir is unique among antiviral drugs due to its specific targeting of the fusion glycoprotein F0 of the human respiratory syncytial virus. Similar compounds include Palivizumab, Lumicitabine, and Ziresovir, which also target respiratory syncytial virus but through different mechanisms . For instance, Palivizumab is a monoclonal antibody that binds to the fusion protein, while Lumicitabine and Ziresovir inhibit viral replication through different pathways.
Properties
Molecular Formula |
C24H30ClN7O3S |
---|---|
Molecular Weight |
532.1 g/mol |
IUPAC Name |
N-[2-[2-[5-(3-aminopyrrolidin-1-yl)-6-methylpyrazolo[1,5-a]pyrimidin-2-yl]piperidine-1-carbonyl]-4-chlorophenyl]methanesulfonamide |
InChI |
InChI=1S/C24H30ClN7O3S/c1-15-13-32-22(27-23(15)30-10-8-17(26)14-30)12-20(28-32)21-5-3-4-9-31(21)24(33)18-11-16(25)6-7-19(18)29-36(2,34)35/h6-7,11-13,17,21,29H,3-5,8-10,14,26H2,1-2H3 |
InChI Key |
GOFXWTVKPWJNGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C3CCCCN3C(=O)C4=C(C=CC(=C4)Cl)NS(=O)(=O)C)N=C1N5CCC(C5)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.